molecular formula C7H7Cl5O3 B13993714 Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate CAS No. 89975-49-5

Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate

Cat. No.: B13993714
CAS No.: 89975-49-5
M. Wt: 316.4 g/mol
InChI Key: CMNQTSZZNDSUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate is a chlorinated oxolane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate typically involves the chlorination of oxolane derivatives. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that facilitate the chlorination process is also common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.

    Reduction: Reduction reactions can lead to the formation of less chlorinated oxolane derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction may produce partially dechlorinated compounds.

Scientific Research Applications

Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s chlorinated structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorinated oxolane ring can interact with active sites, potentially inhibiting or modifying the activity of target proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,3,4,5-tetrachlorooxolane-2-carboxylate
  • Ethyl 2,3,4,5,5-pentafluorooxolane-2-carboxylate
  • Ethyl 2,3,4,5,5-pentabromooxolane-2-carboxylate

Uniqueness

Ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specificity.

Properties

CAS No.

89975-49-5

Molecular Formula

C7H7Cl5O3

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl 2,3,4,5,5-pentachlorooxolane-2-carboxylate

InChI

InChI=1S/C7H7Cl5O3/c1-2-14-5(13)6(10)3(8)4(9)7(11,12)15-6/h3-4H,2H2,1H3

InChI Key

CMNQTSZZNDSUBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(C(C(O1)(Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.